molecular formula C28H20N2O4S2 B13916492 Osm-smi-8

Osm-smi-8

Cat. No.: B13916492
M. Wt: 512.6 g/mol
InChI Key: UJBUSAZATHWVAW-AEPXBALGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Osm-smi-8 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the formation of a heterocyclic core, which is then functionalized with various substituents to achieve the desired biological activity. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors. Quality control measures are implemented at each step to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Osm-smi-8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a hydroxyl group may yield a ketone or aldehyde, while reduction of a carbonyl group may yield an alcohol .

Scientific Research Applications

Osm-smi-8 has a wide range of scientific research applications, including:

Mechanism of Action

Osm-smi-8 exerts its effects by binding to oncostatin M and preventing its interaction with its receptor, oncostatin M receptor. This inhibition disrupts the downstream signaling pathways, leading to reduced cell proliferation, migration, and survival. The molecular targets include the signal transducer and activator of transcription 3 (STAT3) and other related pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its potent inhibition of oncostatin M and its potential for cancer research. Its ability to disrupt multiple signaling pathways makes it a valuable tool in understanding and combating cancer progression .

Properties

Molecular Formula

C28H20N2O4S2

Molecular Weight

512.6 g/mol

IUPAC Name

(2Z,4E)-2-[2-[4-[(1Z,3E)-1-carboxy-4-phenylbuta-1,3-dienyl]-1,3-thiazol-2-yl]-1,3-thiazol-4-yl]-5-phenylpenta-2,4-dienoic acid

InChI

InChI=1S/C28H20N2O4S2/c31-27(32)21(15-7-13-19-9-3-1-4-10-19)23-17-35-25(29-23)26-30-24(18-36-26)22(28(33)34)16-8-14-20-11-5-2-6-12-20/h1-18H,(H,31,32)(H,33,34)/b13-7+,14-8+,21-15-,22-16-

InChI Key

UJBUSAZATHWVAW-AEPXBALGSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C(\C(=O)O)/C2=CSC(=N2)C3=NC(=CS3)/C(=C/C=C/C4=CC=CC=C4)/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C2=CSC(=N2)C3=NC(=CS3)C(=CC=CC4=CC=CC=C4)C(=O)O)C(=O)O

Origin of Product

United States

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